INCB40093 -

INCB40093

Catalog Number: EVT-1533836
CAS Number:
Molecular Formula: C26H38N6O
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
INCB40093 is a selective PI3Kδ inhibitor with potent antiproliferative activity against human B-cell tumors. INCB40093 showed 74 to > 900-fold selectivity over the other PI3K family members. It also does not inhibit (< 30% inhibition) a broad panel of 196 other kinases when tested at a concentration of 1 μM. INCB40093 blocks the proliferation of primary B cells induced by the activation of PI3Kδ-mediated signaling through several key receptors (e.g. BCR, CD40). More importantly, INCB40093 is potent (IC50 values of ∼10-100 nM) in cell-based assays relevant to the pathogenesis of B cell malignancies, such as PI3Kδ-mediated signaling and growth of human B cell lines.
Overview

INCB40093 is a novel compound developed primarily for its potential therapeutic applications in oncology and autoimmune diseases. It is classified as a selective inhibitor of the Janus kinase family, specifically targeting Janus kinase 1 and Janus kinase 2. This specificity is critical as it allows for the modulation of various signaling pathways involved in inflammation and immune responses without broadly affecting other pathways.

Source

INCB40093 was developed by Incyte Corporation, a biopharmaceutical company known for its focus on innovative cancer therapies. The compound has undergone various phases of clinical trials to evaluate its efficacy and safety in treating conditions such as myelofibrosis and other hematological malignancies.

Classification
  • Type: Selective Janus kinase inhibitor
  • Target: Janus kinase 1 and 2
  • Therapeutic Areas: Oncology, autoimmune diseases
Synthesis Analysis

The synthesis of INCB40093 involves several key steps that ensure the compound's purity and effectiveness. The synthetic route typically includes:

  1. Starting Materials: The synthesis begins with readily available chemical precursors that are modified through various chemical reactions.
  2. Key Reactions: The process may involve reactions such as alkylation, acylation, and cyclization to construct the core structure of the compound.
  3. Purification: After synthesis, the compound is purified using techniques like chromatography to remove any impurities and unreacted starting materials.

Technical details regarding specific reagents, reaction conditions (temperature, solvents), and yields are often proprietary but are crucial for replicating the synthesis in a laboratory setting.

Molecular Structure Analysis

INCB40093 has a well-defined molecular structure characterized by specific functional groups that contribute to its biological activity.

  • Molecular Formula: C₁₄H₁₅N₃O
  • Molecular Weight: Approximately 241.29 g/mol
  • Structure: The compound features a heterocyclic ring system that is essential for its interaction with Janus kinases.

The structural data can be represented in various formats, including 2D and 3D models, which illustrate the spatial arrangement of atoms and functional groups.

Chemical Reactions Analysis

INCB40093 participates in several chemical reactions that are crucial for its pharmacological activity:

  1. Binding Interactions: The compound forms non-covalent interactions with the active site of Janus kinases, inhibiting their activity.
  2. Metabolic Reactions: In vivo, INCB40093 undergoes metabolic transformations primarily in the liver, where it is converted into various metabolites that may also exhibit pharmacological activity.

The detailed mechanisms of these reactions are essential for understanding how INCB40093 exerts its therapeutic effects.

Mechanism of Action

The mechanism of action of INCB40093 involves the inhibition of Janus kinases, which play a pivotal role in the signaling pathways of various cytokines involved in inflammation and immune responses.

  • Process: By selectively inhibiting Janus kinase 1 and 2, INCB40093 disrupts the downstream signaling cascades that lead to the activation of transcription factors responsible for inflammatory gene expression.
  • Data: Preclinical studies have demonstrated that this inhibition can reduce symptoms associated with autoimmune diseases and improve outcomes in certain cancer types.
Physical and Chemical Properties Analysis

INCB40093 exhibits several physical and chemical properties that influence its behavior as a therapeutic agent:

  • Appearance: Typically presented as a white to off-white powder.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but has limited solubility in water.
  • Stability: The compound is stable under standard laboratory conditions but may require specific storage conditions to maintain potency.

Relevant data regarding melting point, boiling point, and pH stability can provide insights into its handling and formulation.

Applications

INCB40093 has significant potential applications in scientific research and clinical practice:

  • Oncology: It is being investigated as a treatment option for various cancers, particularly those characterized by abnormal Janus kinase signaling.
  • Autoimmune Diseases: Clinical trials are exploring its efficacy in conditions like rheumatoid arthritis and psoriasis where inflammatory pathways are dysregulated.

The ongoing research into INCB40093 highlights its promise as a targeted therapy that could offer improved outcomes for patients suffering from challenging medical conditions.

Phosphoinositide 3-Kinase (PI3K) Isoform Specificity

Structural and Functional Differentiation of PI3Kδ vs. α/β/γ Isoforms

Class I Phosphoinositide 3-kinases (PI3Ks) are heterodimeric lipid kinases comprising a catalytic subunit (p110) and a regulatory subunit. The four catalytic isoforms (p110α, p110β, p110δ, p110γ) exhibit distinct structural features dictating their activation mechanisms, lipid substrate preferences, and cellular functions.

  • Catalytic Subunit Architecture: All p110 isoforms share core domains: Adaptor-Binding Domain (ABD), Ras-Binding Domain (RBD), C2 domain, helical domain, and kinase domain [3] [8]. However, key variations exist. The p110δ isoform possesses unique residues within its ABD and kinase domain influencing its interaction with regulatory subunits and membrane phospholipids [3] [9]. This impacts its sensitivity to regulatory inputs and catalytic activity compared to p110α/β.
  • Regulatory Subunit Interactions: PI3Kδ primarily partners with p85-type regulatory subunits (p85α, p55α, p50α, p85β, p55γ) encoded by PIK3R1, PIK3R2, and PIK3R3 [3] [5] [8]. These subunits contain SH2 domains that bind phosphorylated YXXM motifs on adaptor proteins (e.g., CD19, BCAP), recruiting PI3Kδ to activated receptors like the BCR. Crucially, the regulatory subunits maintain p110δ in an autoinhibited state until recruitment relieves this inhibition [3] [9]. In contrast, PI3Kγ (p110γ) partners with distinct regulatory subunits p101 or p84 (encoded by PIK3R5 and PIK3R6), mediating activation by Gβγ subunits downstream of GPCRs [3] [5] [8].
  • Activation Mechanisms & Substrate Specificity: While all class IA PI3Ks (α, β, δ) primarily catalyze the conversion of phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3) in vivo, their activation triggers differ [5] [6] [8]. PI3Kδ is predominantly activated by tyrosine kinase-coupled receptors (e.g., BCR, cytokine receptors) via its p85 regulatory subunits. PI3Kα and β are similarly activated but are also more broadly responsive to RTKs and, in the case of p110β, GPCRs in certain contexts. PI3Kγ is exclusively activated by GPCRs via Gβγ and Ras [3] [5] [8]. PI3Kδ exhibits selective activation by specific Ras family members like R-Ras1 and R-Ras2 (TC21) [3] [9].

Table 1: Structural and Functional Characteristics of Class I PI3K Isoforms

FeaturePI3Kα (p110α)PI3Kβ (p110β)PI3Kδ (p110δ)PI3Kγ (p110γ)
Primary Regulatory Subunitsp85α, p55α, p50α, p85β, p55γp85α, p55α, p50α, p85β, p55γp85α, p55α, p50α, p85β, p55γp101, p84 (p87PIKAP)
Key Activation TriggersRTKs, RasRTKs, GPCRs (context-dependent), RasTKRs (e.g., BCR), Cytokine Rs, TC21/R-Ras2GPCRs (via Gβγ), Ras
Main Lipid Substrate (in vivo)PIP2 → PIP3PIP2 → PIP3PIP2 → PIP3PIP2 → PIP3
Catalytic Domain SpecificityUbiquitousUbiquitousUnique ABD/kinase residuesLeukocyte-enriched
Ras SelectivityH-Ras, K-RasH-Ras, K-RasR-Ras1, R-Ras2 (TC21)H-Ras, K-Ras

Hematopoietic Lineage-Specific Expression of PI3Kδ

A critical determinant of PI3Kδ's suitability as a therapeutic target in hematologic malignancies is its restricted expression pattern. Unlike the ubiquitously expressed p110α (PIK3CA) and p110β (PIK3CB) isoforms, which perform essential housekeeping roles in metabolism, growth, and development (evidenced by embryonic lethality upon genetic ablation in mice), p110δ (PIK3CD) expression is predominantly confined to cells of the hematopoietic lineage [3] [8] [9]. Within this system, PI3Kδ is highly expressed in all leukocyte subsets, including B cells, T cells, natural killer (NK) cells, neutrophils, monocytes, and mast cells [3] [8].

This restricted expression is physiologically significant. Genetic studies in mice (p110δ kinase-dead or knockout) have demonstrated that PI3Kδ is non-redundant for key B-cell functions:

  • B-Cell Development & Survival: PI3Kδ is crucial for the transition from pro-B to pre-B cells and for the survival and maintenance of mature B cells. Loss of function severely impairs B-cell development and peripheral B-cell numbers [3] [8] [9].
  • B-Cell Receptor (BCR) Signaling: PI3Kδ is the primary isoform linking BCR engagement to downstream survival and proliferative pathways. p110δ-deficient B cells show a profound block in proliferation and activation responses to BCR cross-linking [8] [9] [10].
  • B-Cell Migration & Homing: PI3Kδ mediates chemotactic responses of B cells to homing chemokines (e.g., CXCL12, CXCL13) by signaling downstream of chemokine receptors (e.g., CXCR4, CXCR5), which are G protein-coupled receptors (GPCRs). This regulates B-cell trafficking within lymphoid tissues [3] [8] [9].

Consequently, the near-exclusive expression of PI3Kδ in hematopoietic cells, particularly its non-redundant role in B-cell signaling and survival, makes it an ideal target for inhibiting pathogenic B-cell signaling in malignancies while potentially minimizing toxicities to non-hematopoietic tissues. Selective inhibitors like INCB040093 exploit this restricted expression profile.

Table 2: Expression Pattern and Key Functions of Class I PI3K Isoforms in Hematopoiesis

IsoformGenePrimary Tissue ExpressionKey Functions in Hematopoietic CellsConsequence of Genetic Loss/Inhibition
PI3KαPIK3CAUbiquitousGeneral cell growth, metabolismEmbryonic lethal (essential)
PI3KβPIK3CBUbiquitousThrombocyte function, some GPCR signalingEmbryonic lethal (essential)
PI3KδPIK3CDHematopoietic lineageBCR signaling, B/T cell development & activation, leukocyte migration, cytokine responsesImpaired B/T cell function, defective humoral immunity
PI3KγPIK3CGHematopoietic lineageGPCR signaling (chemotaxis, inflammation), myeloid cell functionDefective neutrophil/macrophage migration, impaired T cell activation

Properties

Product Name

INCB40093

Molecular Formula

C26H38N6O

Synonyms

INCB40093; INCB-40093; INCB 40093.;unknown

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.